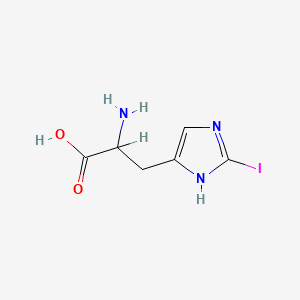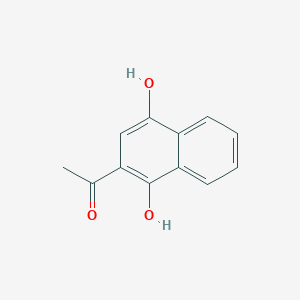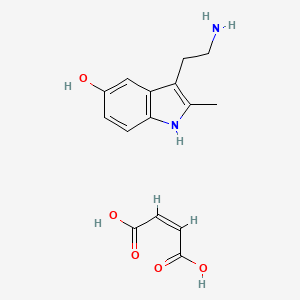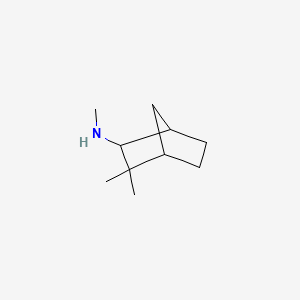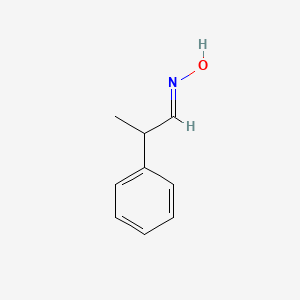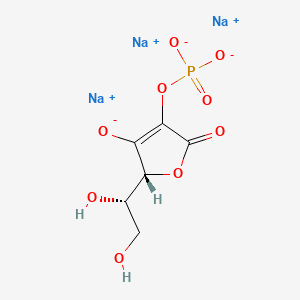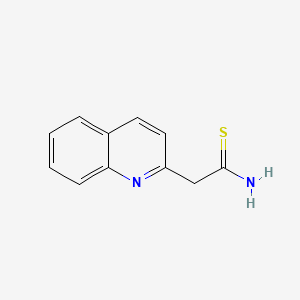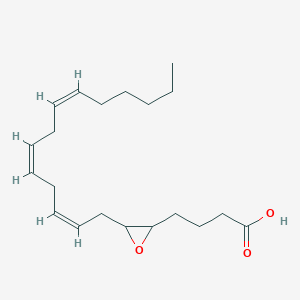
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
説明
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid, also known as 5,6-EET, is a metabolite derivative . It has a molecular formula of C20H32O3 . The compound is also known by other names such as (±)5,6-EpETrE .
Synthesis Analysis
5,6-EET is formed via epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms, including CYP2B1, CYP2B2, CYP2C11, CYP2C23, and CYP2C24 .Molecular Structure Analysis
The compound has a molecular weight of 320.24 and a structure that includes 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 rotatable bonds . Its topological polar surface area is 49.83 .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 456.7±25.0 °C at 760 mmHg, and a flash point of 152.4±16.7 °C . It has an ACD/LogP of 6.36 and an ACD/LogD (pH 7.4) of 3.20 . The compound’s polarizability is 38.1±0.5 10-24 cm3 .科学的研究の応用
Anti-Inflammatory Properties
5,6-EET exhibits anti-inflammatory properties . The enzyme soluble epoxide hydrolase (sEH) plays a central role in the metabolism of bioactive lipid signaling molecules. The substrate-specific hydrolase activity of sEH converts epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids .
Analgesic Effects
5,6-EET also has analgesic effects . This means it can be used to relieve pain, which makes it potentially useful in the development of new pain management therapies .
Antihypertensive Role
The compound plays a role in blood pressure regulation, exhibiting antihypertensive properties . This suggests potential applications in the treatment of hypertension .
Cardio-Protective Properties
5,6-EET has cardio-protective properties . This means it could potentially be used in the prevention and treatment of heart diseases .
Organ-Protective Properties
5,6-EET exhibits organ-protective properties . This suggests that it could be used in therapies aimed at protecting various organs from damage .
Role in Metabolism
The initial conversion of 5,6-EET and 5,6-dihydroxyeicosatrienoic acid (5,6-DHT) to 5,6- -lactone is followed by selective purification using reverse phase high performance liquid chromatography (HPLC), reconversion to 5,6-DHT, and quantitation by gas chromatography-mass spectrometry (GCMS) . This indicates a significant role of 5,6-EET in metabolic processes .
作用機序
Target of Action
5,6-EET, also known as 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid or 5,6-epoxyeicosatrienoic acid, primarily targets endothelial cells . It is a potent stimulator of cell proliferation . The compound also targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in nociceptor neurons .
Mode of Action
5,6-EET interacts with its targets to stimulate cell proliferation and angiogenesis . It rescues cell proliferation from epoxygenase inhibition . Activation of p38 MAPK is required for the proliferative responses to other EETs, but activation of PI3K is necessary for the cell proliferation induced by 5,6-EET . It also induces a calcium flux in cultured DRG neurons, which is completely abolished when TRPA1 is deleted or inhibited .
Biochemical Pathways
5,6-EET is a metabolite of arachidonic acid formed by cytochrome P450 epoxygenases . It is rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) to form less active dihydroxyeicosatrienoic acids (diHETrEs) . The compound plays a role in the regulation of endothelial cell proliferation and angiogenesis .
Pharmacokinetics
The pharmacokinetics of 5,6-EET involves its conversion to a lactone, followed by selective purification using reverse phase high performance liquid chromatography (HPLC), reconversion to 5,6-DHT, and quantitation by gas chromatography-mass spectrometry (GCMS) . The compound degrades to 5,6-lactone and 5,6-DHT in oxygenated Krebs’ buffer .
Result of Action
5,6-EET promotes endothelial cell migration and the formation of capillary-like structures . These events are dependent on EET-mediated activation of ERK and PI3K . The compound is pro-angiogenic in mice, and its neo-vascularization effects are enhanced by the co-administration of an inhibitor of EET enzymatic hydration .
Action Environment
The action of 5,6-EET is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, during capsaicin-induced nociception, 5,6-EET levels increase in dorsal root ganglia (DRGs) and the dorsal spinal cord . The compound is released from activated sensory neurons in vitro .
特性
IUPAC Name |
4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNSZQZRAGRIX-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5,6-Epoxy-8,11,14-eicosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
CAS RN |
81246-84-6 | |
| Record name | 5,6-Epoxy-8,11,14-eicosatrienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002190 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,6-EET exert its vasodilatory effects?
A1: 5,6-EET dilates blood vessels through multiple mechanisms:
- Activation of potassium channels: 5,6-EET activates large-conductance calcium-activated potassium channels (BKCa) [, ], leading to hyperpolarization and relaxation of vascular smooth muscle cells.
- Stimulation of nitric oxide release: 5,6-EET can stimulate nitric oxide (NO) release from endothelial cells [], further contributing to vasodilation.
- Inhibition of calcium influx: In some vascular beds, 5,6-EET may inhibit calcium influx into smooth muscle cells [], reducing contractility and promoting relaxation.
Q2: Is the vasodilatory effect of 5,6-EET dependent on cyclooxygenase (COX)?
A2: The COX-dependency of 5,6-EET-induced vasodilation varies depending on the vascular bed and species studied. In some cases, 5,6-EET requires conversion by COX to exert its vasodilatory effects, while in other cases, its action is COX-independent. For example, 5,6-EET-induced dilation of rabbit pulmonary arteries is COX-dependent [], while its dilation of rat renal arteries is not [].
Q3: Does 5,6-EET always cause vasodilation?
A3: While generally considered a vasodilator, 5,6-EET can also induce vasoconstriction in certain contexts. This seemingly paradoxical effect is often observed in hypoxia and is thought to involve the activation of different signaling pathways or receptor subtypes [].
Q4: What is the role of 5,6-EET in pain signaling?
A4: 5,6-EET has been identified as an endogenous agonist of the transient receptor potential A1 (TRPA1) channel, which is expressed on sensory neurons involved in pain perception []. Activation of TRPA1 by 5,6-EET contributes to mechanical pain hypersensitivity [].
Q5: How does 5,6-EET affect electrolyte transport in the kidney?
A5: 5,6-EET influences electrolyte transport in renal tubules through various mechanisms:
- Inhibition of sodium transport: 5,6-EET inhibits sodium transport in the proximal tubule, potentially by activating calcium influx and inhibiting Na+/K+-ATPase activity [, ].
- Stimulation of prostaglandin synthesis: In the collecting duct, 5,6-EET stimulates prostaglandin E2 (PGE2) synthesis, which in turn inhibits electrogenic ion transport [].
Q6: Does 5,6-EET play a role in preeclampsia?
A6: Research suggests that elevated levels of 5,6-EET and its metabolites might contribute to the pathogenesis of preeclampsia. Increased expression of CYP2J2, the enzyme responsible for 5,6-EET synthesis, has been observed in preeclamptic placentas []. Moreover, inhibiting CYP epoxygenase activity ameliorated preeclamptic features in rat models [].
Q7: What are the potential therapeutic implications of targeting the 5,6-EET pathway?
A7: Modulating the 5,6-EET pathway holds promise for treating various diseases, including:
Q8: What is the molecular formula and weight of 5,6-EET?
A8: The molecular formula of 5,6-EET is C20H32O3, and its molecular weight is 316.47 g/mol.
Q9: Is 5,6-EET a stable molecule?
A9: 5,6-EET is chemically unstable and susceptible to rapid hydrolysis by epoxide hydrolases. This instability poses a challenge for its therapeutic development [].
Q10: What strategies are being explored to improve the stability of 5,6-EET?
A10: Researchers are developing stable analogs of 5,6-EET, such as 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid (PTPA) [], which mimic its biological activity while exhibiting improved stability.
Q11: How is 5,6-EET metabolized in vivo?
A11: 5,6-EET is primarily metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DiHETE) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



